molecular formula C11H13NO7 B13414257 BIS THF HNS Derivative 3

BIS THF HNS Derivative 3

Cat. No.: B13414257
M. Wt: 271.22 g/mol
InChI Key: VCFNCYVHQSHFRH-FWWHASMVSA-N
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Description

BIS THF HNS Derivative 3: . This compound is part of a series of derivatives that have been synthesized for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS THF HNS Derivative 3 involves the reaction of 2,5-dioxopyrrolidin-1-yl with (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl carbonate under specific conditions. The reaction typically requires a controlled environment with ambient temperature for optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BIS THF HNS Derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms .

Mechanism of Action

The mechanism of action of BIS THF HNS Derivative 3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • BIS THF HNS Derivative 1
  • BIS THF HNS Derivative 2
  • BIS THF HNS Derivative 4
  • BIS THF Nitro Derivative 1
  • BIS THF Nitro Derivative 2
  • BIS THF Nitro Derivative 3

Uniqueness: BIS THF HNS Derivative 3 is unique due to its specific molecular structure and the presence of the hexahydrofuro[2,3-b]furan-3-yl carbonate moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

IUPAC Name

[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7+,10+/m1/s1

InChI Key

VCFNCYVHQSHFRH-FWWHASMVSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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